SHA 68 SHA 68 SHA-68 is an antagonist of the neuropeptide S receptor (NPSR; IC50s = 22 and 23.8 nM for the NPSR Asn107 and NPSR Ile107 isoforms, respectively). It is selective for NPSR over a panel of 14 G protein-coupled receptors exhibiting no activity at a concentration of 10 μM. SHA-68 (50 mg/kg) reduces NPS-induced horizontal activity and vertical rearing and climbing in mice. SHA-68 also reduces conditioned reinstatement of cocaine seeking in rats.
Selective neuropeptide S receptor (NPSR) antagonist (IC50 values are 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants respectively). Displays no activity against a range of 14 GPCRs, including vasopressin and oxytocin receptors.
Brand Name: Vulcanchem
CAS No.: 847553-89-3
VCID: VC0004890
InChI: InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
SMILES: C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C26H24FN3O3
Molecular Weight: 445.5 g/mol

SHA 68

CAS No.: 847553-89-3

VCID: VC0004890

Molecular Formula: C26H24FN3O3

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

SHA 68 - 847553-89-3

Description SHA-68 is an antagonist of the neuropeptide S receptor (NPSR; IC50s = 22 and 23.8 nM for the NPSR Asn107 and NPSR Ile107 isoforms, respectively). It is selective for NPSR over a panel of 14 G protein-coupled receptors exhibiting no activity at a concentration of 10 μM. SHA-68 (50 mg/kg) reduces NPS-induced horizontal activity and vertical rearing and climbing in mice. SHA-68 also reduces conditioned reinstatement of cocaine seeking in rats.
Selective neuropeptide S receptor (NPSR) antagonist (IC50 values are 22.0 and 23.8 nM for human NPSR Asn107 and Ile107 variants respectively). Displays no activity against a range of 14 GPCRs, including vasopressin and oxytocin receptors.
CAS No. 847553-89-3
Product Name SHA 68
Molecular Formula C26H24FN3O3
Molecular Weight 445.5 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Standard InChI InChI=1S/C26H24FN3O3/c27-22-13-11-19(12-14-22)17-28-24(31)29-15-16-30-23(18-29)26(33-25(30)32,20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23H,15-18H2,(H,28,31)
Standard InChIKey SFRQIPRTNYHJHP-UHFFFAOYSA-N
SMILES C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1CN2C(CN1C(=O)NCC3=CC=C(C=C3)F)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5
Synonyms 3-oxo-1,1-diphenyltetrahydrooxazolo(3,4-a)pyrazine-7-carboxylic acid 4-fluorobenzylamide
SHA 68
SHA-68
SHA68 cpd
PubChem Compound 11374217
Last Modified Sep 13 2023

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